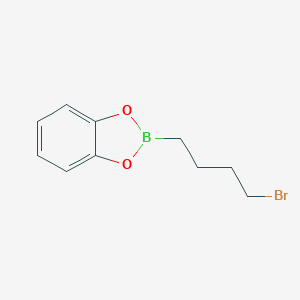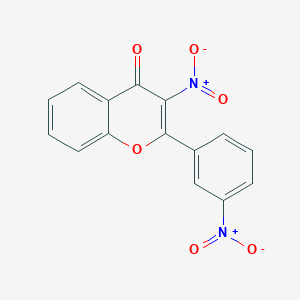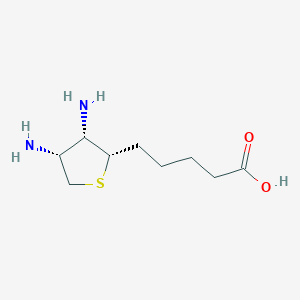
2-Ncs-dizocilpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ncs-dizocilpine is a chemical compound that is commonly used in scientific research to study the mechanisms of action of certain drugs and their effects on the body. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.
Mechanism of Action
2-Ncs-dizocilpine acts as a potent antagonist of the 2-Ncs-dizocilpine receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the 2-Ncs-dizocilpine receptor, 2-Ncs-dizocilpine can prevent the influx of calcium ions into the cell, which is necessary for the activation of certain signaling pathways that are involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ncs-dizocilpine are complex and depend on the specific experimental conditions. In general, however, blocking the 2-Ncs-dizocilpine receptor with 2-Ncs-dizocilpine can lead to impaired learning and memory, as well as alterations in synaptic plasticity and neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ncs-dizocilpine in lab experiments is its potency and specificity for the 2-Ncs-dizocilpine receptor, which allows for precise manipulation of this receptor and its downstream signaling pathways. However, one limitation of using 2-Ncs-dizocilpine is its potential toxicity and side effects, which can vary depending on the experimental conditions and dosage.
Future Directions
There are many future directions for research on 2-Ncs-dizocilpine and its effects on the body. One area of interest is the role of the 2-Ncs-dizocilpine receptor in the development of neurological disorders such as Alzheimer's disease and schizophrenia, and how 2-Ncs-dizocilpine can be used to better understand these conditions. Another area of interest is the development of new drugs that can target the 2-Ncs-dizocilpine receptor more selectively and with fewer side effects than 2-Ncs-dizocilpine. Finally, future research may focus on the potential therapeutic applications of 2-Ncs-dizocilpine and related compounds in the treatment of neurological disorders and other conditions.
Synthesis Methods
The synthesis of 2-Ncs-dizocilpine involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl chloroformate to form ethyl 3,5-dimethylphenylacetate, which is then reacted with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The hydrazine derivative is then reacted with 2-chloro-5-nitrobenzoic acid to form 2-Ncs-dizocilpine.
Scientific Research Applications
2-Ncs-dizocilpine is widely used in scientific research to study the mechanisms of action of certain drugs and their effects on the body. It is commonly used to block the 2-Ncs-dizocilpine receptor and investigate its role in learning and memory, as well as in the development of certain neurological disorders such as Alzheimer's disease and schizophrenia.
properties
CAS RN |
149715-73-1 |
|---|---|
Product Name |
2-Ncs-dizocilpine |
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
5-isothiocyanato-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C17H14N2S/c1-17-14-7-6-12(18-10-20)8-11(14)9-16(19-17)13-4-2-3-5-15(13)17/h2-8,16,19H,9H2,1H3 |
InChI Key |
SAPCJZOHSAJPDX-UHFFFAOYSA-N |
SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |
Canonical SMILES |
CC12C3=C(CC(N1)C4=CC=CC=C24)C=C(C=C3)N=C=S |
synonyms |
2-isothiocyanato-5-methyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5,10-imine 2-NCS-dizocilpine MK-801 2-isothiocyanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)



![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)








![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)